

A Comparative Spectroscopic Analysis: 4-Fluorobenzenesulfonic Acid vs. 4-Chlorobenzenesulfonic Acid

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Compound of Interest

Compound Name: *4-Fluorobenzenesulphonic acid*

Cat. No.: *B1329238*

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between 4-fluorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid, complete with experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic properties of 4-fluorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and pharmaceutical development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses, and provides generalized experimental protocols for acquiring such data.

Molecular Structures

A fundamental understanding of the molecular structures of 4-fluorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid is essential for interpreting their spectroscopic data. The key difference lies in the halogen substituent at the para position of the benzene ring, which influences the electronic environment and vibrational modes of the molecule.

Caption: Molecular structures of 4-fluorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronegativity of the halogen substituent. Fluorine, being more electronegative than chlorine, will have a more pronounced effect on the electron density of the aromatic ring. This typically results in a downfield shift for the protons in 4-fluorobenzenesulfonic acid compared to 4-chlorobenzenesulfonic acid. The protons on the benzene ring of both molecules will appear as two sets of doublets, characteristic of a para-substituted benzene ring.

Compound	Proton	Chemical Shift (ppm)
4-Fluorobenzenesulfonic Acid	Ha	~7.9-8.1
Hb	~7.2-7.4	
4-Chlorobenzenesulfonic Acid	Ha	7.801[1]
Hb	7.537[1]	

Note: The chemical shifts for 4-fluorobenzenesulfonic acid are estimated based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences. The carbon atom attached to the halogen will have a chemical shift that is highly dependent on the halogen's identity. The carbon-fluorine coupling will also be observed in the spectrum of 4-fluorobenzenesulfonic acid, providing additional structural information.

Compound	Carbon	Chemical Shift (ppm)
4-Fluorobenzenesulfonic Acid	C-S	~140-145
C-F		~160-165 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)
CH (ortho to S)		~128-130 (d, $^3\text{J}_{\text{CF}} \approx 9$ Hz)
CH (ortho to F)		~116-118 (d, $^2\text{J}_{\text{CF}} \approx 22$ Hz)
4-Chlorobenzenesulfonic Acid	C-S	~143
C-Cl		~138
CH (ortho to S)		~128
CH (ortho to Cl)		~130

Note: The chemical shifts and coupling constants for 4-fluorobenzenesulfonic acid are estimated. The data for 4-chlorobenzenesulfonic acid is based on available spectral data[2].

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by strong absorptions from the sulfonic acid group. Key differences will arise from the C-X (X=F, Cl) stretching and bending vibrations.

Vibrational Mode	4-Fluorobenzenesulfonic Acid (cm ⁻¹)	4-Chlorobenzenesulfonic Acid (cm ⁻¹)
O-H stretch (sulfonic acid)	~3400-3000 (broad)	~3400-3000 (broad)
S=O asymmetric stretch	~1250-1180	~1250-1180
S=O symmetric stretch	~1080-1030	~1080-1030
C-F stretch	~1250-1100	-
C-Cl stretch	-	~800-600
Aromatic C-H stretch	~3100-3000	~3100-3000
Aromatic C=C stretch	~1600, 1500, 1450	~1600, 1500, 1450

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. The C-S and C-X stretching modes are typically observable.

Vibrational Mode	4-Fluorobenzenesulfonic Acid (cm ⁻¹)	4-Chlorobenzenesulfonic Acid (cm ⁻¹)
Aromatic ring breathing	~1000	~1000
C-S stretch	~700-600	~700-600
C-F stretch	~1250-1100	-
C-Cl stretch	-	~800-600
S=O symmetric stretch	~1080-1030	~1080-1030

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. In electron ionization (EI) mass spectrometry, both molecules will exhibit a molecular ion peak,

although it may be weak. The fragmentation patterns will be influenced by the halogen substituent.

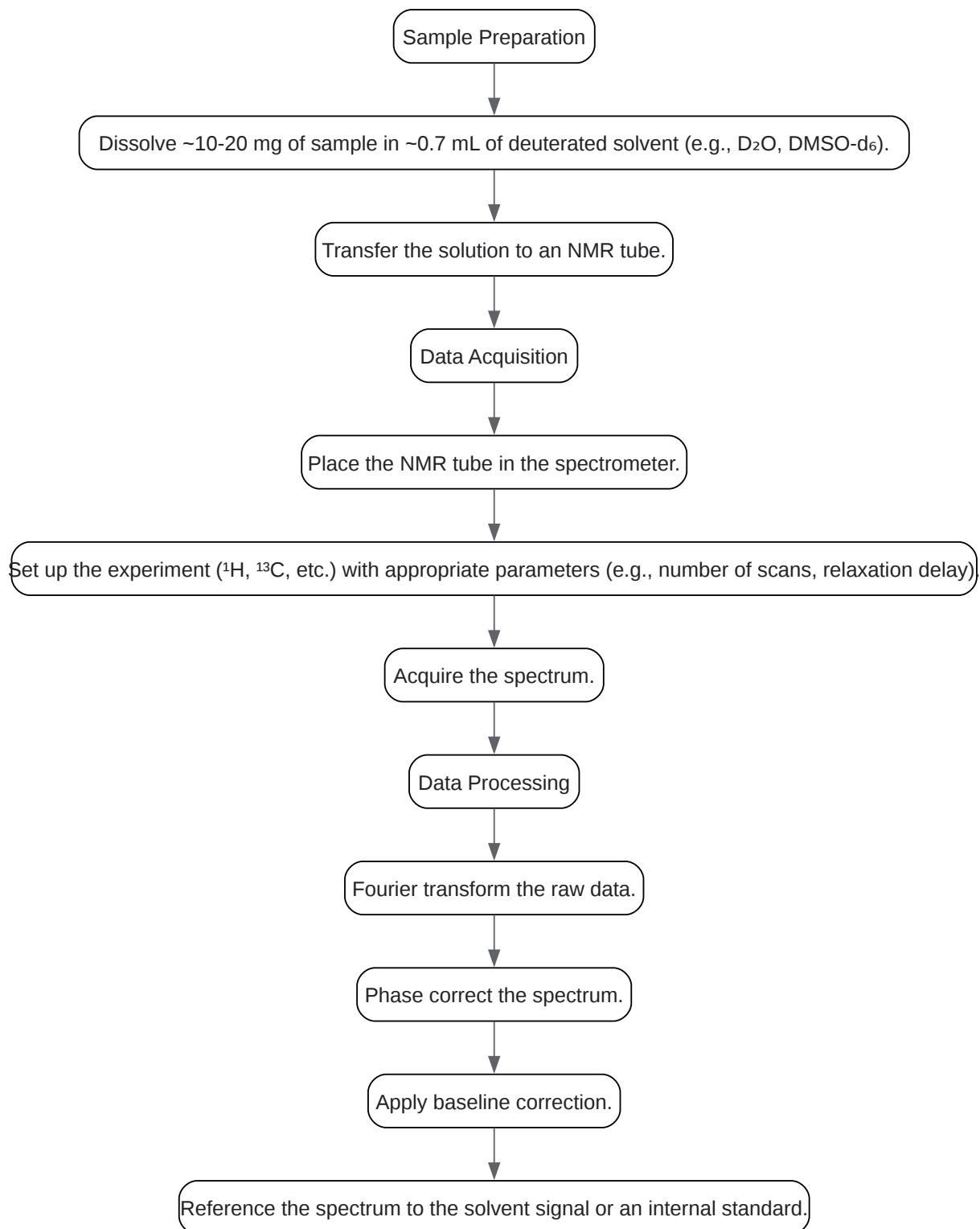
4-Chlorobenzenesulfonic Acid: The mass spectrum typically shows the molecular ion peak at m/z 192 (for ^{35}Cl) and an isotopic peak at m/z 194 (for ^{37}Cl) in an approximate 3:1 ratio. Common fragments include the loss of SO_3 (m/z 112/114) and the chlorophenyl cation (m/z 111/113)[3].

4-Fluorobenzenesulfonic Acid: The molecular ion peak is expected at m/z 176. Fragmentation is likely to involve the loss of SO_3 to give a fluorophenyl cation at m/z 96.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic sulfonic acids.

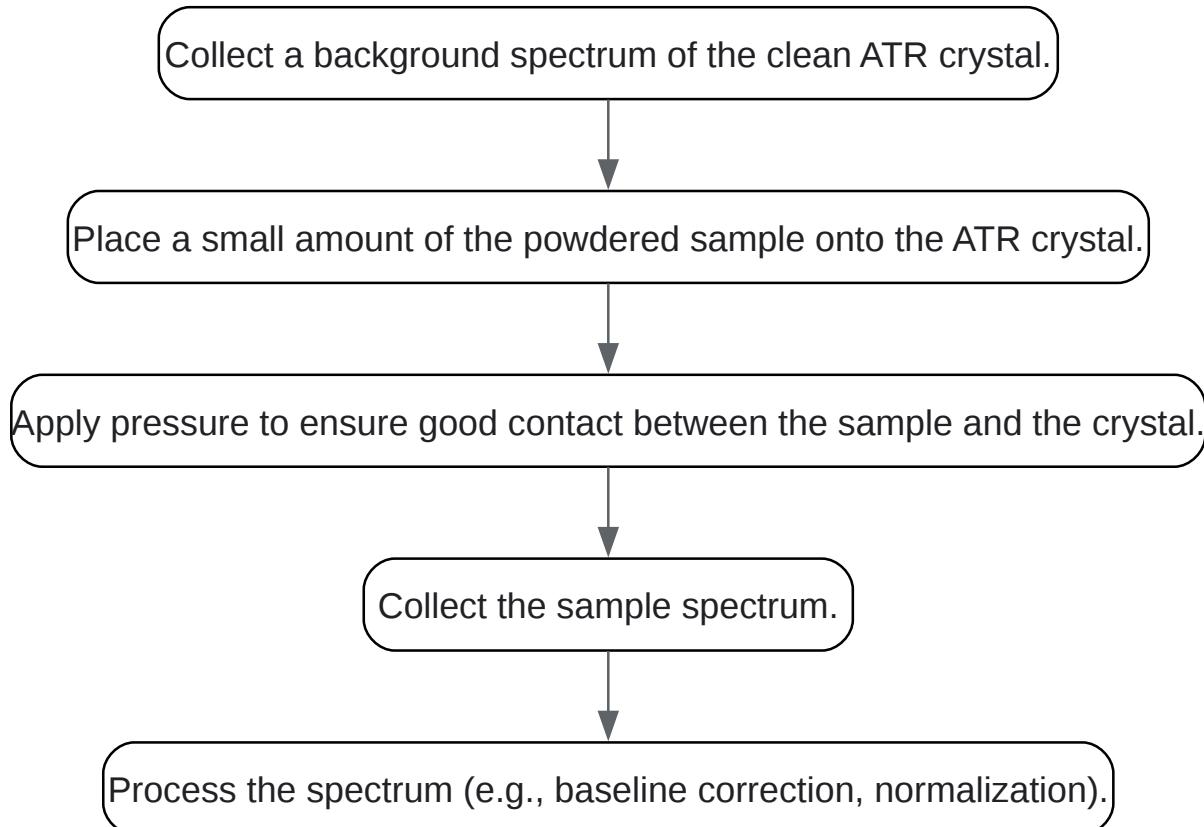
NMR Spectroscopy



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Caption: General workflow for NMR spectroscopy.

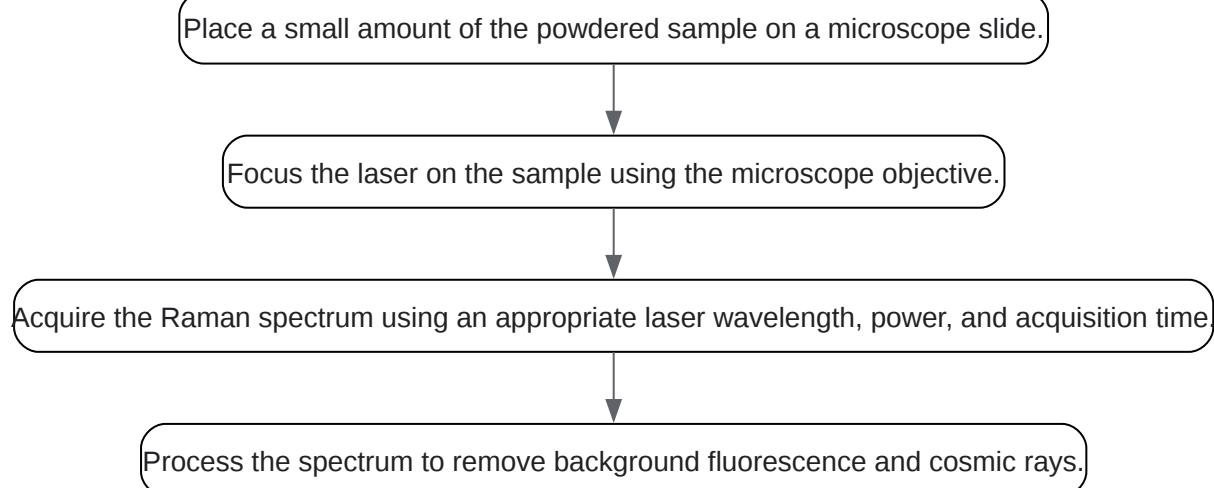
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Caption: General workflow for ATR-FTIR spectroscopy.

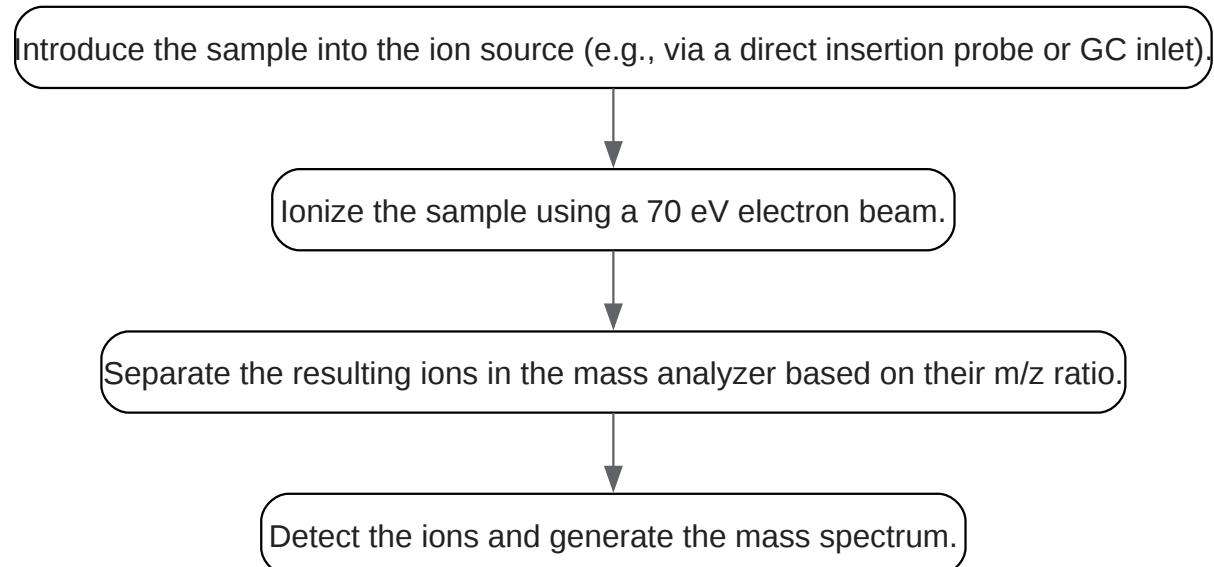
Raman Spectroscopy



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Caption: General workflow for Raman spectroscopy.

Mass Spectrometry (EI-MS)



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References

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